molecular formula C24H20BrNO4 B2439780 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid CAS No. 1700076-81-8

2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid

Cat. No. B2439780
CAS RN: 1700076-81-8
M. Wt: 466.331
InChI Key: XKQLYTGWNRMQOM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid, also known as BFA, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BFA is a derivative of fluorene and is classified as a non-steroidal anti-inflammatory drug (NSAID).

Mechanism of Action

The mechanism of action of 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid is not fully understood, but it is believed to work by inhibiting the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in the inflammatory response. By inhibiting COX activity, 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid reduces the production of prostaglandins, which results in a reduction in inflammation.
Biochemical and Physiological Effects
2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the production of prostaglandins, which reduces inflammation. It has also been shown to have analgesic properties, which make it a potential candidate for the treatment of pain. 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid has also been shown to have antioxidant properties, which may make it useful in the treatment of diseases such as cancer.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid in lab experiments is that it is a relatively stable compound that can be easily synthesized. It is also a potent inhibitor of COX activity, which makes it a useful tool for studying the inflammatory response. However, one of the limitations of using 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid in lab experiments is that its mechanism of action is not fully understood. This makes it difficult to interpret the results of experiments involving 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid.

Future Directions

There are a number of future directions for research involving 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid. One area of research is in the development of new drugs for the treatment of inflammatory diseases. 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid has shown promise as a potential candidate for the treatment of diseases such as arthritis and asthma, and further research is needed to explore its potential in these areas. Another area of research is in the development of new methods for synthesizing 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid. Improving the synthesis process could lead to the development of more efficient and cost-effective methods for producing 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid. Finally, further research is needed to fully understand the mechanism of action of 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid. This could lead to the development of more effective drugs for the treatment of inflammatory diseases.

Synthesis Methods

2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid can be synthesized using a multistep process that involves the reaction of fluorene with 3-bromobenzoyl chloride to form 3-bromofluorene. The 3-bromofluorene is then reacted with N-tert-butoxycarbonyl-O-methylhydroxylamine to form 3-bromo-N-tert-butoxycarbonyl-O-methylhydroxylamine fluorene. Finally, the 3-bromo-N-tert-butoxycarbonyl-O-methylhydroxylamine fluorene is reacted with glycine to form 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid.

Scientific Research Applications

2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of research is in the development of new drugs for the treatment of inflammatory diseases. 2-(3-Bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid has been shown to have anti-inflammatory properties, which make it a potential candidate for the treatment of diseases such as arthritis and asthma.

properties

IUPAC Name

2-(3-bromophenyl)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H20BrNO4/c1-26(22(23(27)28)15-7-6-8-16(25)13-15)24(29)30-14-21-19-11-4-2-9-17(19)18-10-3-5-12-20(18)21/h2-13,21-22H,14H2,1H3,(H,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKQLYTGWNRMQOM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(C1=CC(=CC=C1)Br)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H20BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-bromophenyl)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)acetic acid

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